![molecular formula C22H30Cl2N4O2 B2701775 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
Descripción general
Descripción
El dihidrocloruro de GSK 591 es un inhibidor potente y selectivo de la protein arginina metiltransferasa 5 (PRMT5). Este compuesto ha ganado mucha atención debido a su capacidad para inhibir la proliferación de células de linfoma de células del manto in vitro . El nombre químico del dihidrocloruro de GSK 591 es 2-(Ciclobutilamino)-N-[(2S)-3-(3,4-dihidro-2(1H)-isoquinolinil)-2-hidroxipropil]-4-piridinocarboxamida dihidrocloruro .
Mecanismo De Acción
El dihidrocloruro de GSK 591 ejerce sus efectos inhibiendo selectivamente PRMT5, una enzima responsable de la metilación de residuos de arginina en proteínas. Esta inhibición interrumpe el proceso de metilación, lo que lleva a cambios en la expresión génica y la función de las proteínas. El compuesto se une al sitio activo de PRMT5, evitando que la enzima interactúe con sus sustratos .
Análisis Bioquímico
Biochemical Properties
GSK 591 dihydrochloride plays a crucial role in biochemical reactions by inhibiting PRMT5, an enzyme responsible for the methylation of arginine residues on histones and other proteins. This inhibition affects the methylation status of various substrates, leading to alterations in gene expression. GSK 591 dihydrochloride interacts specifically with PRMT5, exhibiting high selectivity over other PRMTs and lysine methyltransferases . This selectivity is essential for its effectiveness in modulating epigenetic marks without off-target effects.
Cellular Effects
GSK 591 dihydrochloride has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in mantle cell lymphoma . The compound influences cell signaling pathways by altering the methylation status of histones, which in turn affects gene expression and cellular metabolism. For instance, GSK 591 dihydrochloride has been shown to downregulate genes involved in cell cycle progression and upregulate pro-apoptotic genes .
Molecular Mechanism
At the molecular level, GSK 591 dihydrochloride exerts its effects by binding to the active site of PRMT5, thereby preventing the enzyme from interacting with its substrates. This binding inhibits the methylation of arginine residues on target proteins, leading to changes in chromatin structure and gene expression . The inhibition of PRMT5 by GSK 591 dihydrochloride also affects the methylation of non-histone proteins, further influencing cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK 591 dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term treatment with GSK 591 dihydrochloride has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s stability and degradation profile are crucial for its effectiveness in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of GSK 591 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PRMT5 activity without causing significant toxicity . At higher doses, GSK 591 dihydrochloride can exhibit toxic effects, including weight loss and organ toxicity in animal models . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
GSK 591 dihydrochloride is involved in metabolic pathways related to the methylation of arginine residues on proteins. It interacts with PRMT5, which catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues . This interaction affects the overall metabolic flux and levels of methylated metabolites in cells. Additionally, GSK 591 dihydrochloride’s inhibition of PRMT5 can lead to changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Métodos De Preparación
La síntesis del dihidrocloruro de GSK 591 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final involucra la formación de la sal dihidrocloruro para mejorar la solubilidad y estabilidad del compuesto . Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
El dihidrocloruro de GSK 591 se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde se sustituyen grupos específicos por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El dihidrocloruro de GSK 591 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de PRMT5 y sus efectos en los procesos de metilación.
Biología: Investigado por su papel en la regulación de la expresión génica y la función de las proteínas a través de la metilación.
Medicina: Explorado como un posible agente terapéutico para tratar cánceres, particularmente el linfoma de células del manto, debido a su capacidad para inhibir la proliferación celular.
Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a PRMT5.
Comparación Con Compuestos Similares
El dihidrocloruro de GSK 591 es único debido a su alta selectividad y potencia como inhibidor de PRMT5. Los compuestos similares incluyen:
EPZ015866: Otro potente inhibidor de PRMT5 con un mecanismo de acción similar.
GSK 3203591: Un compuesto relacionado con efectos inhibitorios comparables sobre PRMT5.
En comparación con estos compuestos, el dihidrocloruro de GSK 591 destaca por su mayor solubilidad y estabilidad, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Actividad Biológica
The compound 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide; dihydrochloride , commonly referred to as GSK591, has garnered significant attention in medicinal chemistry due to its potent biological activity as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Understanding its biological activity is essential for exploring its therapeutic potential, particularly in oncology.
Chemical Structure and Properties
GSK591 is characterized by a complex structure that includes a pyridine ring, a carboxamide group, and a cyclobutylamino moiety. Its molecular formula is with a molecular weight of 453.4 g/mol. The structural features suggest potential interactions with various biological targets.
GSK591 acts primarily as an inhibitor of PRMT5 , an enzyme involved in the methylation of arginine residues on proteins. This methylation is crucial for various cellular processes, including gene expression and signal transduction. The inhibitory concentration (IC50) value for GSK591 is reported to be approximately 4 nM , indicating a strong binding affinity to PRMT5.
Mechanism | Description |
---|---|
Target Enzyme | PRMT5 |
IC50 Value | 4 nM |
Biological Role | Methylates arginine residues on proteins |
Biological Activity and Therapeutic Applications
Research has shown that GSK591 can effectively inhibit the proliferation of certain cancer cell lines, particularly in mantle cell lymphoma (MCL) . In vitro studies demonstrate that treatment with GSK591 leads to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancers dependent on PRMT5-mediated pathways .
Case Study: Mantle Cell Lymphoma
A study involving MCL cell lines treated with GSK591 indicated:
- Cell Proliferation Inhibition : A marked decrease in cell growth was observed.
- Mechanistic Insights : The inhibition of PRMT5 disrupted critical signaling pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
Compounds structurally related to GSK591 have been analyzed for their biological activities, revealing insights into their pharmacological profiles.
Table 2: Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Pyrimidine core | Antitumor activity |
Compound B | Benzamide structure | Neuroprotective effects |
Compound C | Hydroxypropyl substitution | Protein inhibition |
The unique combination of cyclobutyl and isoquinoline structures in GSK591 may confer distinct pharmacological properties compared to these similar compounds .
Interaction Studies
Understanding the binding affinity and specificity of GSK591 towards biological targets is crucial for optimizing its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.
Propiedades
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUMVXFXBTOBE-FJSYBICCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.